2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(2-Butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, substituted with a butoxyphenyl group and a chlorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core:
Substitution Reactions:
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and sodium hydride (NaH) for nucleophilic substitutions.
Major Products:
- Oxidized phenolic derivatives.
- Reduced amine derivatives.
- Various substituted aromatic compounds depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory and anticancer agent.
- Studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
- 2-(2-Butoxyphenyl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one
- 2-(2-Butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Comparison:
Structural Differences: The presence of different substituents on the benzyl group (e.g., chlorine vs. methyl) can significantly affect the compound’s reactivity and biological activity.
Unique Properties: The chlorobenzyl group in 2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may enhance its binding affinity to certain biological targets compared to its analogs.
Biological Activity: Variations in substituents can lead to differences in pharmacokinetics and pharmacodynamics, making each compound unique in its therapeutic potential.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-butoxyphenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-2-3-13-29-22-10-5-4-9-19(22)20-15-21-23(28)26(11-12-27(21)25-20)16-17-7-6-8-18(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPLHALRGMIUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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